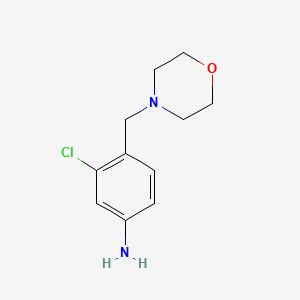
3-Chloro-4-(morpholin-4-ylmethyl)aniline
説明
3-Chloro-4-(morpholin-4-ylmethyl)aniline, also known as CMA, is an organic compound that has been widely studied in the scientific community due to its interesting properties and potential applications in various fields. CMA is a colorless, crystalline solid with a molecular weight of 203.6 g/mol and a melting point of 111 °C. It is soluble in most organic solvents and can be synthesized from a variety of starting materials. CMA has a range of potential uses due to its versatility, including in medicinal chemistry, material science, and nanotechnology.
科学的研究の応用
Medicinal Chemistry Applications
3-Chloro-4-(morpholin-4-ylmethyl)aniline derivatives have been explored for their potential in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and antitubercular activities. Boschelli et al. (2001) reported the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. A derivative containing a 3-(morpholin-4-yl)propoxy group showed increased inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating the significance of the morpholine moiety in enhancing biological activity (Boschelli et al., 2001). Similarly, Başoğlu et al. (2012) synthesized linezolid-like molecules, including 3-fluoro-4-(morpholin-4-yl)aniline derivatives, evaluating their antimicrobial activities. The study revealed that all compounds showed good antitubercular activities, highlighting the morpholine derivative's contribution to antimicrobial efficacy (Başoğlu et al., 2012).
Organic Synthesis and Catalysis
In the realm of organic synthesis, the structural framework of this compound facilitates the synthesis of complex molecules and intermediates. Mesropyan et al. (2010) demonstrated the synthesis of new functionally substituted butan-4-olides from diethyl (2-morpholinoethyl) malonate, showcasing the utility of morpholine derivatives in the construction of diverse organic compounds (Mesropyan et al., 2010). Additionally, Hirst and Onyido (1984) explored the catalysis by amine salts in aromatic nucleophilic substitution reactions, finding that the presence of morpholine and aniline derivatives could influence reaction mechanisms and product distributions, underscoring their significance in facilitating specific organic transformations (Hirst & Onyido, 1984).
Material Science and Corrosion Inhibition
The chemical properties of this compound derivatives also find applications in material science, particularly in corrosion inhibition. Daoud et al. (2014) investigated the adsorption and corrosion inhibition of a newly synthesized thiophene Schiff base on mild steel in acidic solutions. The study indicated that the compound, featuring an aniline moiety, is an efficient corrosion inhibitor, suggesting the potential of similar morpholine and aniline derivatives in protecting metals from corrosion (Daoud et al., 2014).
作用機序
Target of Action
Anilines and their derivatives are often used in the synthesis of a wide variety of compounds, including dyes, pharmaceuticals, and polymers . The primary targets of these compounds can vary widely depending on their specific structures and functional groups.
Mode of Action
The mode of action of anilines and their derivatives can also vary widely. For example, some anilines might act as inhibitors for certain enzymes, while others might interact with various receptors or other cellular components .
Biochemical Pathways
Anilines and their derivatives can be involved in a variety of biochemical pathways. For example, they might be metabolized by the body into various other compounds, or they might interfere with the normal functioning of certain biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of anilines and their derivatives can vary widely depending on their specific structures and functional groups. Some anilines might be readily absorbed and distributed throughout the body, while others might be poorly absorbed or rapidly excreted .
Result of Action
The molecular and cellular effects of anilines and their derivatives can vary widely. For example, some anilines might have therapeutic effects, while others might be toxic or carcinogenic .
Action Environment
The action, efficacy, and stability of anilines and their derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals .
特性
IUPAC Name |
3-chloro-4-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKXTMCJOGBDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



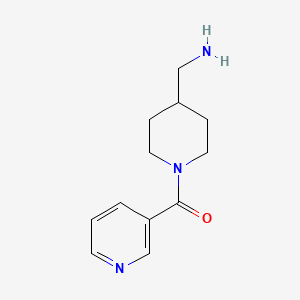
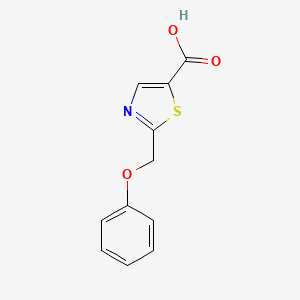
![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)
![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)
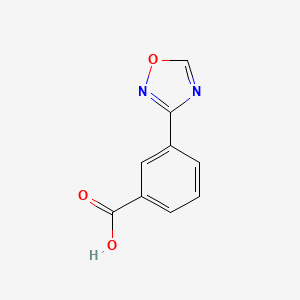
![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)
amine](/img/structure/B1414755.png)
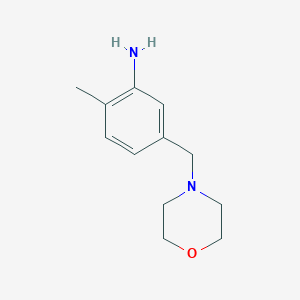
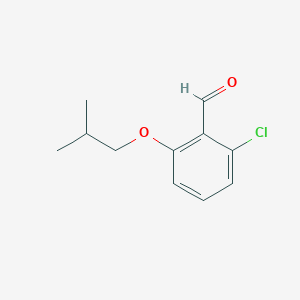


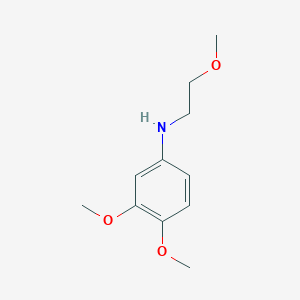
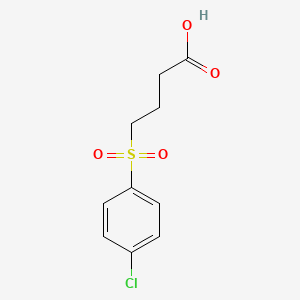
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)